molecular formula C12H14N4O B1487140 2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol CAS No. 2097968-96-0

2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol

Cat. No. B1487140
M. Wt: 230.27 g/mol
InChI Key: JZAQJGRJWVGJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol” is a chemical compound with CAS No. 2097968-96-0. It is available for purchase from various chemical suppliers .

Scientific Research Applications

1. CDK2 Inhibition in Cancer Treatment

  • Application Summary: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Methods of Application: The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Enzymatic inhibitory activity against CDK2/cyclin A2 was achieved for the most potent anti-proliferative compounds .
  • Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

2. Pharmacologically Active Decorated Six-Membered Diazines

  • Application Summary: Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
  • Methods of Application: Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
  • Results: These six-membered heterocyclic aromatic moieties defined as privileged scaffolds constitute diverse chemical structures and as such hold substantial interest for organic, medicinal and biological chemists .

3. Synthesis of Pazopanib Hydrochloride

  • Application Summary: Pazopanib hydrochloride is a drug used for the treatment of renal cell carcinoma and soft tissue sarcoma . It contains a pyrimidine derivative as a central unit bearing different substituents .
  • Methods of Application: The synthetic approaches applied in preparing Pazopanib hydrochloride will be intensively explored .
  • Results: Pazopanib hydrochloride has shown significant therapeutic effects in clinical applications .

4. Antimicrobial Activity

  • Application Summary: Pyrimidine derivatives have been reported to exhibit antimicrobial activity .
  • Methods of Application: The antimicrobial activity of these compounds is tested using standard microbiological techniques .
  • Results: Pyrimidine derivatives have shown significant antimicrobial activity against a range of bacterial and fungal species .

5. Modulation of Myeloid Leukemia

  • Application Summary: Pyrimidine derivatives, such as imatinib, Dasatinib and nilotinib, are well established treatments for leukemia .
  • Methods of Application: These drugs are used in therapeutic disciplines, owing to their high degree of structural diversity .
  • Results: These “privileged scaffold” and “derivatives” have shown significant modulation of myeloid leukemia .

6. Treatment of Breast Cancer and Idiopathic Pulmonary Fibrosis

  • Application Summary: Pyrimidine derivatives have been reported to be effective in the treatment of breast cancer and idiopathic pulmonary fibrosis .
  • Methods of Application: These drugs are administered as part of a comprehensive treatment plan .
  • Results: These drugs have shown significant therapeutic effects in clinical applications .

properties

IUPAC Name

2-cyclopropyl-4-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-7-5-10(16(2)15-7)9-6-11(17)14-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAQJGRJWVGJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=O)NC(=N2)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol
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2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol
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2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol
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2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidin-4-ol

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